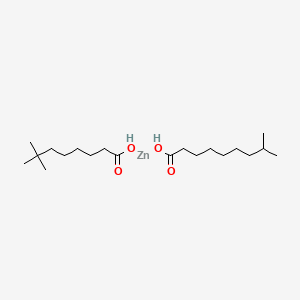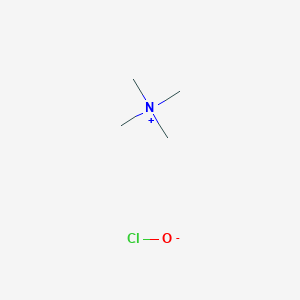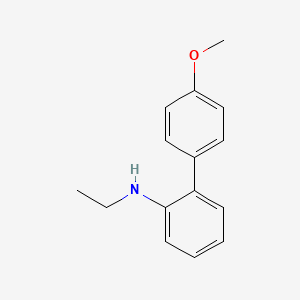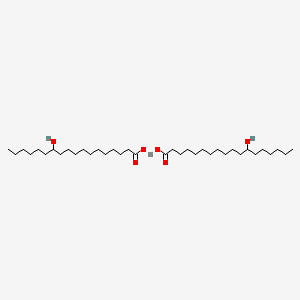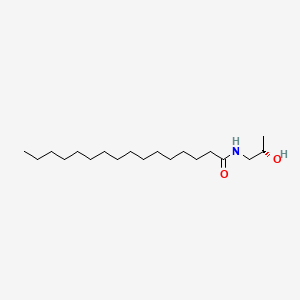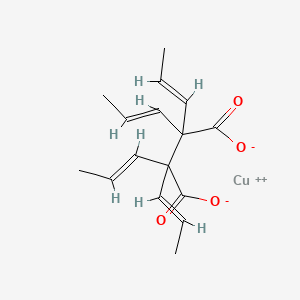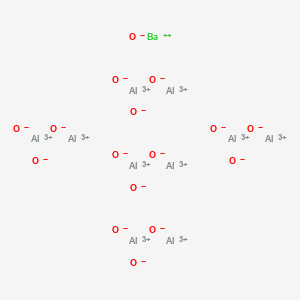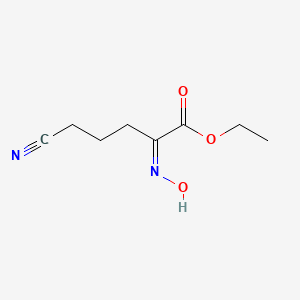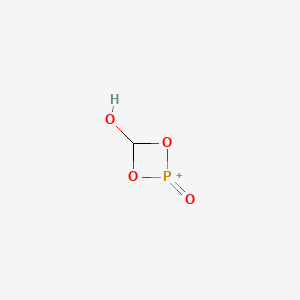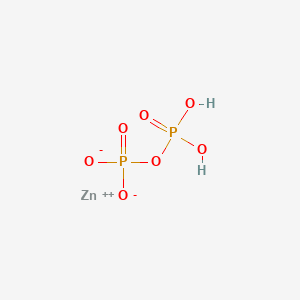
Zinc dihydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc dihydrogen diphosphate, also known as zinc hydrogen diphosphate, is an inorganic compound with the molecular formula H₂O₇P₂Zn. It is a white crystalline powder that is moderately soluble in water and acids. This compound is primarily used in various industrial applications, including as a corrosion inhibitor and in the production of coatings and ceramics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc dihydrogen diphosphate can be synthesized through the reaction of zinc oxide with phosphoric acid. The process involves adding phosphoric acid to a reactor and then introducing zinc oxide under stirring at temperatures between 100°C and 120°C. The reaction mixture is then concentrated at 130°C, cooled, and crystallized to obtain the final product .
Industrial Production Methods: In industrial settings, high-purity zinc oxide and phosphoric acid are used. The zinc oxide is mixed with deionized water to form a paste, which is then reacted with phosphoric acid at elevated temperatures (85-95°C). The resulting solution is concentrated and cooled to crystallize this compound .
Chemical Reactions Analysis
Types of Reactions: Zinc dihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Substitution: It can react with other metal ions to form different metal phosphates.
Hydrolysis: It can hydrolyze in the presence of water to form zinc phosphate and phosphoric acid
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Other metal salts like calcium chloride.
Major Products Formed:
Zinc Phosphate: Formed through hydrolysis.
Phosphoric Acid: Also formed through hydrolysis
Scientific Research Applications
Zinc dihydrogen diphosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which zinc dihydrogen diphosphate exerts its effects involves its interaction with various molecular targets:
Catalytic Role: Acts as a catalyst in chemical reactions by providing a source of zinc ions.
Structural Role: Stabilizes the structure of enzymes and proteins by binding to specific sites.
Regulatory Role: Influences cellular processes by modulating the activity of zinc-dependent enzymes
Comparison with Similar Compounds
Zinc Phosphate: Zn₃(PO₄)₂, used in similar applications but has different solubility and reactivity properties.
Zinc Hydrogen Phosphate: ZnHPO₄, another zinc phosphate with distinct chemical behavior.
Calcium Dihydrogen Phosphate: Ca(H₂PO₄)₂, used in fertilizers and has different biological roles
Uniqueness: Zinc dihydrogen diphosphate is unique due to its specific solubility properties and its ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring precise control over zinc ion release and reactivity .
Properties
CAS No. |
54389-17-2 |
|---|---|
Molecular Formula |
H2O7P2Zn |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
zinc;phosphono phosphate |
InChI |
InChI=1S/H4O7P2.Zn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+2/p-2 |
InChI Key |
RPRMAEUXQLFUQL-UHFFFAOYSA-L |
Canonical SMILES |
OP(=O)(O)OP(=O)([O-])[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


